3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one
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Overview
Description
3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one is a member of coumarins.
Scientific Research Applications
Synthesis Methods
3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one and its derivatives can be synthesized through various methods. One approach involves a one-pot reaction using hydroiodic acid for O-demethylation, lactonization, and nitro reduction to amine in compounds like 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one (Jilani, 2007). Another method involves a sequential one-pot procedure using the Sonogashira coupling-benzannulation reaction (Kawasaki & Yamamoto, 2002).
Structural Analysis
X-ray diffraction analysis has been used to establish the molecular and crystal structure of various substituted dibenzo[b,d]pyran derivatives, providing insights into their conformations and intermolecular interactions (Wang et al., 2004).
Anticancer Activity
Some derivatives of dibenzo[b,d]pyran, including 6H-dibenzo[b,d]pyran-6-ones, have shown potential anticancer activities. For instance, certain fluoro-substituted benzo[b]pyrans demonstrated anti-lung cancer activity in human cancer cell lines (Hammam et al., 2005).
Hypolipidemic Activity
The hypolipidemic activity of 6H-dibenzo[b,d]pyran derivatives has been investigated. Some compounds, such as 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid, exhibited significant potency in reducing plasma cholesterol and triglyceride concentrations in rats, surpassing the efficacy of known drugs like clofibrate (Banzatti et al., 1984).
Antimicrobial Agents
Some dibenzo[b,d]pyran derivatives have been evaluated as antimicrobial agents. Compounds like dibenzo[c,f]chromenes and benzo[7,8]chromeno[3,4-f]isoindoles, synthesized from naphtho[2,1-b]pyranone, displayed in vitro antimicrobial activities (El-Gaby et al., 2000).
Platelet Antiaggregating Activity
Research has also delved into the platelet antiaggregating activity of certain benzo[c]pyran derivatives. N,N-disubstituted 4-amino-6,7-dihydro-3-phenylbenzo[6,7]cyclohepta[1,2-b]pyran-2(5H)-ones, for example, demonstrated significant in vitro platelet antiaggregating activity, comparable to acetylsalicylic acid (Bargagna et al., 1991).
Properties
CAS No. |
6967-06-2 |
---|---|
Molecular Formula |
C20H11Cl2NO2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylideneamino]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H11Cl2NO2/c21-13-6-5-12(18(22)9-13)11-23-14-7-8-16-15-3-1-2-4-17(15)20(24)25-19(16)10-14/h1-11H |
InChI Key |
LHPIPCCMOMTVQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)OC2=O |
6967-06-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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